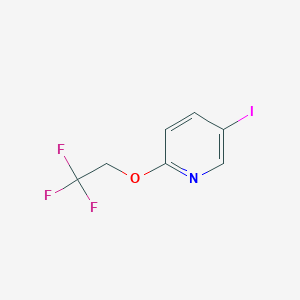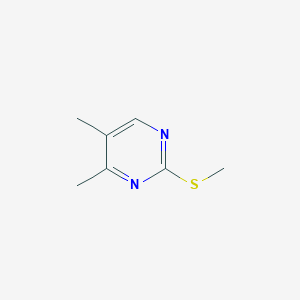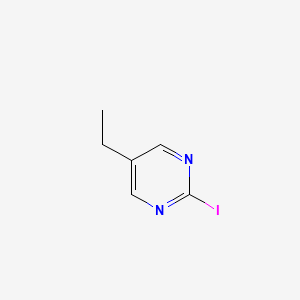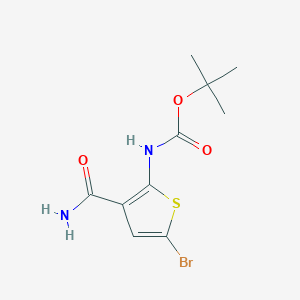
tert-Butyl (5-bromo-3-carbamoylthiophen-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate is an organic compound that features a thiophene ring substituted with a bromine atom, a carbamoyl group, and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, followed by a reaction with tert-butyl carbamate in the presence of a suitable base and solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Hydrolysis: Amine and carbon dioxide.
Applications De Recherche Scientifique
tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: May be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl(5-bromo-3-thienylcarbamate)
- tert-Butyl(5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Uniqueness
tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate is unique due to the presence of both a bromine atom and a carbamoyl group on the thiophene ring, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C10H13BrN2O3S |
|---|---|
Poids moléculaire |
321.19 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-3-carbamoylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C10H13BrN2O3S/c1-10(2,3)16-9(15)13-8-5(7(12)14)4-6(11)17-8/h4H,1-3H3,(H2,12,14)(H,13,15) |
Clé InChI |
DPOCSWMGKRFGIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(S1)Br)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13031550.png)

![(4-Methylbicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B13031556.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
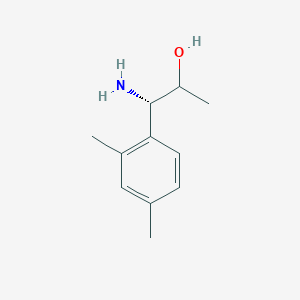

![5H-Pyrano[4,3,2-CD]indole-2-carbonitrile](/img/structure/B13031580.png)

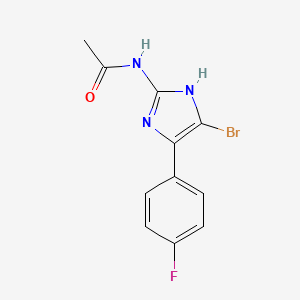
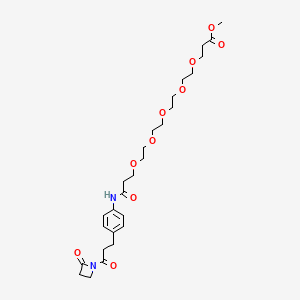
![2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol](/img/structure/B13031603.png)
